1-Hydroxy-4-Methylpyridin-2(1h)-One
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Overview
Description
1-Hydroxy-4-Methylpyridin-2(1h)-One is a chemical compound belonging to the pyridone class. It is known for its fungicidal and antibacterial properties, making it a valuable substance in various applications, particularly in the pharmaceutical and cosmetic industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-Methylpyridin-2(1h)-One typically involves the reaction of 4-methylpyridine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-Methylpyridin-2(1h)-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-Hydroxy-4-Methylpyridin-2(1h)-One has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antibacterial and antifungal properties make it useful in biological studies.
Medicine: It is explored for its potential therapeutic effects in treating infections.
Industry: The compound is used in the formulation of cosmetic products, particularly in anti-dandruff shampoos.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-Methylpyridin-2(1h)-One involves its interaction with cellular components of microorganisms. It targets specific enzymes and disrupts their function, leading to the inhibition of microbial growth. The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Piroctone Olamine: A derivative of 1-Hydroxy-4-Methylpyridin-2(1h)-One, known for its anti-dandruff properties.
Hydroxypyridone: Another compound in the pyridone class with similar antimicrobial properties.
Uniqueness
This compound stands out due to its specific structure, which imparts unique properties such as enhanced stability and efficacy in various applications. Its ability to act as both an antibacterial and antifungal agent makes it particularly valuable in the pharmaceutical and cosmetic industries .
Properties
IUPAC Name |
1-hydroxy-4-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXHVMLWGXYZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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